molecular formula C12H17BO2 B1323007 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane CAS No. 380481-66-3

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

Cat. No.: B1323007
CAS No.: 380481-66-3
M. Wt: 204.08 g/mol
InChI Key: ZSPBWRPQSPRISS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C12H17BO2 and its molecular weight is 204.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrolytic Stability and Crystal Structure

  • 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane exhibits a notable degree of hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar dioxaborinane ring structure. This stability and structural feature might be due to the delocalization of the formal positive charge within the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).

Conformational Analysis

  • Studies on the conformation of alkyl-1,3,2-dioxaborinanes, including those similar to this compound, indicate that these molecules exhibit conformational homogeneity. The presence of methyl substituents leads to ring distortion and conformational heterogeneity (Kuznetsov et al., 1978).

Conformational Transformations

  • Research on the cis- and trans-isomers of related 1,3,2-dioxaborinanes reveals complex conformational transformations, involving equilibria between different conformers. This can be essential in understanding the dynamic behavior of these molecules (Kuznetsov, 2013).

Suzuki Cross-Coupling Reactions

  • The compound is utilized in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. The optimization of these reactions yields significant biaryls, demonstrating the compound's utility in organic synthesis (Chaumeil, Signorella, & Drian, 2000).

Synthesis of π-Conjugated Polymers

  • It plays a role in the synthesis of π-conjugated polymers. For example, its reaction with alkynyl-dibromo-thiophene compounds forms novel soluble red π-conjugated polymers, useful in material science and electronics (Sato et al., 2005).

Synthesis of Derivatives

  • The compound is also significant in synthesizing various derivatives through reactions like hydrogenation and Diels-Alder reactions, expanding its applications in different chemical domains (Woods & Strong, 1967).

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is not clear as it is not a bioactive compound. It’s primarily used for research purposes .

Safety and Hazards

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-4-6-11(7-5-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPBWRPQSPRISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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